2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
2-Benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic benzamide derivative featuring a pyridazinone core substituted with a cyclopropyl group and a benzoyl-ethylbenzamide side chain. The cyclopropyl substituent may enhance metabolic stability and modulate lipophilicity, while the benzamide group provides a structural scaffold for hydrogen bonding and target engagement.
Properties
IUPAC Name |
2-benzoyl-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-21-13-12-20(16-10-11-16)25-26(21)15-14-24-23(29)19-9-5-4-8-18(19)22(28)17-6-2-1-3-7-17/h1-9,12-13,16H,10-11,14-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOLZPAFSNZUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzamide structure with a cyclopropyl group and a pyridazinone moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of drug design.
| Property | Value |
|---|---|
| Molecular Weight | 318.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridazinone Ring : This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.
- Introduction of the Cyclopropyl Group : Cyclopropanation reactions using diazomethane or cyclopropyl carbenes are common methods.
- Benzamide Formation : The final step involves the reaction of an amine with a benzoyl chloride to form the benzamide linkage.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, including:
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially acting as an inhibitor of NLRP3 inflammasome activation .
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in models of breast and colon cancer. Mechanistic studies indicate that it could induce apoptosis in cancer cells through caspase activation .
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways related to cancer and inflammation.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on NLRP3 Inhibition : A study demonstrated that derivatives of pyridazinones could effectively inhibit NLRP3 inflammasome activation, leading to reduced IL-1β secretion in macrophages. This suggests that this compound may have similar effects .
- Antitumor Activity Assessment : In vitro studies indicated that compounds with similar structures induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves mitochondrial dysfunction and increased reactive oxygen species (ROS) .
- Kinase Inhibition Studies : Research focusing on kinase inhibitors has shown that modifications to the benzamide structure can enhance selectivity and potency against specific kinases involved in tumor growth and survival pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit significant anticancer properties. Specifically, it has been associated with the inhibition of Bruton's tyrosine kinase (BTK), a critical target in the treatment of various cancers and autoimmune diseases. BTK inhibitors have shown promise in clinical trials for conditions such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
Antiviral Properties
The compound's structural similarity to other antiviral agents suggests potential efficacy against viral infections. Preliminary studies indicate that derivatives of pyridazine can inhibit viral replication, which may be applicable to the design of new antiviral drugs targeting specific viral pathways .
Neuroprotective Effects
Emerging research has highlighted the neuroprotective properties of pyridazine derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds, providing insights into their therapeutic potential:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyridazinone vs. Pyrimidinone Derivatives
The target compound’s pyridazinone core differs from pyrimidinone-based analogs, such as 4-bromo-N-(4-chloro-6-oxo-2-(2,2,2-trifluoroethylamino)pyrimidin-1(6H)-yl)benzamide (5b) . Key distinctions include:
- Ring Structure: Pyridazinone (two adjacent N atoms) vs. pyrimidinone (two non-adjacent N atoms).
- Substituents : Cyclopropyl (target) vs. trifluoroethyl (5b).
- Biological Activity: Compound 5b exhibits antibacterial activity (MIC: 2–8 µg/mL against S. aureus), while the pyridazinone derivative’s activity remains uncharacterized .
Thiazole/Isoxazole-Substituted Benzamides
Compounds like N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]benzamide () replace the pyridazinone with thiazole/isoxazole rings. These derivatives target cancer and viral infections, suggesting that heterocycle choice directly influences therapeutic application .
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs.
- Benzoyl vs. Thioether Linkers : The target’s benzoyl-ethyl chain contrasts with thioether-linked substituents in derivatives. Thioethers may enhance membrane permeability but increase susceptibility to enzymatic degradation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and what challenges arise during its purification?
- Methodology : The compound’s synthesis likely involves multi-step coupling reactions. For example, and describe analogous pyridazine/benzamide derivatives synthesized via nucleophilic substitution or condensation reactions (e.g., using chloroethyl intermediates or activated carbonyl reagents like methyl 3-(chlorocarbonyl)propanoate). Key challenges include controlling regioselectivity during cyclopropane functionalization and managing the stability of the 6-oxopyridazinone core under acidic/basic conditions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is typical, but recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) may improve yields for thermally stable intermediates .
Q. How can researchers characterize the structural integrity of this compound, particularly its cyclopropane and pyridazinone moieties?
- Methodology :
- NMR : NMR can confirm cyclopropane proton environments (δ ~1.0–2.5 ppm, multiplet splitting) and pyridazinone aromaticity (δ ~6.5–8.5 ppm). NMR detects carbonyl (C=O) signals at ~165–175 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, critical for verifying substituent positions .
- IR Spectroscopy : Stretching frequencies for amide (C=O, ~1650 cm) and pyridazinone (C=O, ~1700 cm) confirm functional group retention .
Q. What computational tools are suitable for predicting the compound’s reactivity and binding affinity?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model cyclopropane ring strain and electronic effects on the pyridazinone core. Molecular docking (AutoDock Vina) against bacterial targets (e.g., DNA gyrase) can prioritize in vitro testing, as seen in ’s antibacterial studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity while minimizing cytotoxicity?
- Methodology :
- Systematic Substituent Variation : Modify the benzoyl group ( ) or cyclopropane moiety to assess impacts on antibacterial efficacy (e.g., MIC assays against S. aureus).
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to identify toxicophores. highlights cytotoxicity thresholds (IC) for related benzamides .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with bioactivity .
Q. What experimental designs are optimal for evaluating environmental persistence and ecotoxicological risks of this compound?
- Methodology :
- Environmental Fate Studies : Follow INCHEMBIOL’s framework ( ) to assess hydrolysis rates (pH 5–9), photodegradation (UV-Vis irradiation), and soil sorption (OECD 106).
- Ecotoxicology : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to determine EC values .
- Long-Term Monitoring : Implement split-plot designs (as in ) with repeated measures to track bioaccumulation in model ecosystems .
Q. How can researchers resolve contradictory data regarding the compound’s mechanism of action across different biological assays?
- Methodology :
- Orthogonal Assays : Combine enzyme inhibition (e.g., β-lactamase) with whole-cell viability assays to distinguish direct target engagement from off-target effects.
- Metabolomic Profiling : LC-MS/MS can identify metabolic perturbations (e.g., TCA cycle intermediates) linked to cytotoxicity .
- Statistical Reconciliation : Use Bland-Altman plots or Cohen’s κ to quantify inter-assay variability and identify confounding factors (e.g., solvent DMSO concentration) .
Q. What strategies mitigate instability of the 6-oxopyridazinone core during in vitro and in vivo studies?
- Methodology :
- Formulation Optimization : Encapsulate the compound in PEGylated liposomes or cyclodextrins to enhance aqueous solubility and prevent hydrolysis .
- pH Buffering : Conduct stability tests (HPLC monitoring) across physiological pH ranges (4.5–7.4) to identify degradation pathways .
- Prodrug Design : Introduce hydrolyzable protecting groups (e.g., TIPS ethers) on reactive carbonyls, as in ’s benzamide derivatization .
Research Design and Data Analysis
Q. What statistical models are appropriate for analyzing dose-response relationships in preclinical studies?
- Methodology :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC/IC values.
- ANOVA with Post Hoc Tests : Use split-split plot designs ( ) to account for variables like treatment duration and biological replicates .
- Machine Learning : Random Forest models can predict toxicity endpoints from molecular descriptors (e.g., LogP, topological polar surface area) .
Q. How should researchers prioritize synthetic analogs for further development based on conflicting bioactivity and ADMET data?
- Methodology :
- Multi-Criteria Decision Analysis (MCDA) : Weight parameters like MIC (antibacterial activity), LogP (lipophilicity), and Ames test results (mutagenicity) using Pareto front analysis.
- Cluster Analysis : Group compounds by principal component scores (PCA) derived from bioactivity/ADMET datasets .
Tables for Key Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
